2-Amino-3-bromo-5-methylbenzaldehyde
Overview
Description
2-Amino-3-bromo-5-methylbenzaldehyde is an organic compound with the molecular formula C8H8BrNO. It is a derivative of benzaldehyde, featuring an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 5-position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-amino-5-methylbenzaldehyde using bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Another method involves the acylation of benzaldehyde with bromoacetic acid under acidic conditions to form 2-bromo-benzaldehyde. This intermediate is then reacted with an amine under basic conditions to introduce the amino group, resulting in this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and amination reactions. The use of iron powder and bromine in the bromination step can enhance the efficiency and yield of the process. The intermediate product, 2-amino-benzaldehyde, is then subjected to further bromination to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Amino-3-bromo-5-methylbenzoic acid.
Reduction: 2-Amino-3-bromo-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-bromo-5-methylbenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-methylbenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzaldehyde: Similar structure but with an additional bromine atom at the 5-position.
2-Amino-5-bromo-3-methylbenzaldehyde: Similar structure but with the bromine and methyl groups swapped.
2,3-Diamino-5-bromopyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
2-Amino-3-bromo-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-amino-3-bromo-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTPLJBXIOJOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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